N-Acetyl-L-seryl-L-phenylalanine
Description
Structure
3D Structure
Properties
CAS No. |
820220-53-9 |
|---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-9(18)15-12(8-17)13(19)16-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,11-12,17H,7-8H2,1H3,(H,15,18)(H,16,19)(H,20,21)/t11-,12-/m0/s1 |
InChI Key |
MGCQYONMKWBSKL-RYUDHWBXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Structural and Conformational Analysis of N Acetyl L Seryl L Phenylalanine
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of proteins and peptides in solution. nih.gov It provides information on the local environment of each atom, allowing for a detailed analysis of backbone and side-chain conformations. nih.gov
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to the structural elucidation of peptides. 1D ¹H NMR spectra provide initial information about the types of protons present in the molecule. For more complex molecules like dipeptides, where signal overlap is common, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are employed. walisongo.ac.id These experiments reveal scalar couplings between protons, which helps in assigning specific resonances to individual amino acid residues and determining their connectivity. walisongo.ac.id For instance, a COSY spectrum can be used to assign the α-proton peaks of each amino acid in a dipeptide. walisongo.ac.id The chemical shifts of the α-protons can be influenced by the sequence of the amino acids in the peptide. walisongo.ac.id
Table 1: Representative ¹H NMR Chemical Shifts for Dipeptide Fragments
| Proton | Typical Chemical Shift Range (ppm) |
|---|---|
| Amide (NH) | 7.5 - 8.5 |
| Aromatic (Phenylalanine) | 7.0 - 7.5 |
| α-CH (Serine) | 4.2 - 4.5 |
| α-CH (Phenylalanine) | 4.5 - 4.8 |
| β-CH₂ (Phenylalanine) | 2.8 - 3.2 |
| β-CH₂ (Serine) | 3.7 - 3.9 |
| Acetyl (CH₃) | 1.9 - 2.1 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.
The conformation of a peptide is highly dependent on its environment, particularly the solvent. nih.gov Solvents can influence the stability of different conformations by forming hydrogen bonds and through other non-covalent interactions. For example, in a weakly hydrogen-bond accepting solvent like acetonitrile, the formation of strong intramolecular hydrogen bonds can be favored, stabilizing specific conformers. amolf.nl Conversely, in protic solvents like water or dimethyl sulfoxide (B87167) (DMSO), intermolecular hydrogen bonds with the solvent can disrupt intramolecular interactions, leading to different conformational preferences. walisongo.ac.idamolf.nl The choice of solvent is therefore a critical parameter in NMR studies aimed at determining the native conformation of a peptide.
Vibrational Spectroscopy (Infrared and Raman) for Amide Bond Characteristics and Hydrogen Bonding Patterns
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the secondary structure of peptides by probing the vibrational modes of the amide bonds and other functional groups. icm.edu.pl The frequencies of the amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly sensitive to the peptide's conformation and hydrogen bonding patterns. amolf.nl
In the solid state, the analysis of single-crystal structures of related N-acetylated amino acids has revealed the presence of predominant intermolecular hydrogen bonds, such as –N–H···O=C and –O–H···O=C, which stabilize the crystal lattice. researchgate.net These interactions are reflected in the sharp peaks observed in Raman and solid-state NMR spectra. researchgate.net Theoretical calculations, such as those using density-functional theory, can complement experimental vibrational spectra to provide a more detailed understanding of the relationship between structure and vibrational frequencies. scispace.com
Table 2: Characteristic Vibrational Frequencies for Peptide Amide Bonds
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Amide A (N-H stretch) | 3200 - 3400 | Sensitive to hydrogen bonding |
| Amide I (C=O stretch) | 1600 - 1700 | Correlates with secondary structure |
| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Also sensitive to secondary structure |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov The amide bonds in a peptide are the main chromophores that contribute to the CD signal in the far-UV region (typically 190-250 nm). The shape and magnitude of the CD spectrum are characteristic of different types of secondary structures, such as α-helices, β-sheets, and random coils. nih.gov
For instance, peptides rich in β-sheets typically exhibit a characteristic negative band around 220 nm in their CD spectrum. researchgate.net The aromatic side chain of phenylalanine can also contribute to the CD spectrum, with a negative band often observed between 185-188 nm in dilute solutions. researchgate.net The position of this band can shift to higher wavelengths (195-198 nm) at higher concentrations due to π-π stacking interactions. researchgate.net
Mass Spectrometry for Molecular Weight and Purity Validation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to assess its purity. nist.gov For N-Acetyl-L-seryl-L-phenylalanine, mass spectrometry confirms the expected molecular mass, thereby validating the chemical identity of the synthesized or isolated peptide. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition of the molecule. This technique is also crucial for identifying any potential impurities or degradation products. selleckchem.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-acetylproline |
| N-acetylphenylalanine |
| Alanine |
| Phenylalanine |
| Aspartic acid |
| Glutamic acid |
| N-acetyl L-alanyl N'-methyl amide |
| Calcitonin-salmon |
| Liraglutide |
| Teriparatide |
| Exenatide |
| Insulin glargine |
| Rituximab |
Crystallographic Studies
Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.
X-ray Diffraction of this compound Single Crystals (if available)
As of the current literature survey, single-crystal X-ray diffraction data for this compound has not been reported. The process would involve growing single crystals of the compound, which can be achieved by methods such as slow evaporation of a solvent. Once suitable crystals are obtained, they can be analyzed using X-ray diffraction to determine the precise atomic coordinates, bond lengths, bond angles, and torsion angles. This experimental data would provide the definitive solid-state conformation of the molecule and reveal the details of its crystal packing.
Comparison with Related Dipeptide Crystal Structures (e.g., L-Seryl-L-phenylalanine)
In the absence of direct crystallographic data for this compound, a comparative analysis with the crystal structure of L-Seryl-L-phenylalanine is highly informative. The crystal structure of L-Seryl-L-phenylalanine has been determined and provides a valuable model for understanding the potential structural features of its N-acetylated counterpart.
The crystal structure of L-Seryl-L-phenylalanine reveals that the peptide bond deviates significantly from planarity, a characteristic also observed in other dipeptides containing L-Serine linked to a hydrophobic residue. nih.gov The crystal system is orthorhombic with the space group P212121. acs.org The unit cell parameters are:
a = 5.3382 (13) Å
b = 6.3827 (16) Å
c = 36.741 (9) Å
Volume = 1251.8 (5) ų
Z = 4 acs.org
The molecular packing of L-Seryl-L-phenylalanine is characterized by hydrophobic layers formed by the benzyl (B1604629) side chains of the phenylalanine residues. acs.org This is a common feature in peptides with hydrophobic residues. The introduction of an acetyl group at the N-terminus of the serine residue in this compound would likely influence the crystal packing due to its potential involvement in additional hydrogen bonding.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) |
| L-Seryl-L-phenylalanine | Orthorhombic | P212121 | 5.3382 | 6.3827 | 36.741 | 1251.8 |
Table 1: Crystallographic Data for L-Seryl-L-phenylalanine acs.org
Analysis of Intermolecular and Intramolecular Interactions
The stability of the crystal structure is governed by a network of intermolecular and intramolecular interactions. In L-Seryl-L-phenylalanine, and by extension in this compound, these interactions include hydrogen bonds, van der Waals forces, and potential π-π stacking interactions involving the phenyl ring of phenylalanine.
In the crystal structure of L-Seryl-L-phenylalanine, a three-dimensional hydrogen-bonding pattern is observed. acs.orgnih.gov The hydrophobic layers are formed by the benzyl side chains of the phenylalanine residues. acs.org The hydroxyl group of the serine residue and the amide and carboxyl groups of the peptide backbone are key participants in the hydrogen bond network.
For N-Acetyl-L-phenylalanine, which is a component of the target dipeptide, studies have shown that its crystal structure is stabilized by two predominant types of hydrogen bonds: –N–H···O=C and –O–H···O=C. proteopedia.org The introduction of the N-acetyl group in this compound provides an additional carbonyl oxygen and an amide proton, which would likely increase the complexity and strength of the hydrogen-bonding network. The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor, while the amide proton can act as a donor.
Intramolecular interactions are also crucial in defining the conformation of the dipeptide. Studies on L-phenylalanine have revealed interactions between the functional groups. researchgate.netwikipedia.org The phenyl group can influence the electronic environment of the peptide bond. researchgate.net In this compound, potential intramolecular hydrogen bonds could exist between the serine side chain hydroxyl group and the peptide backbone, or between the N-acetyl group and the backbone.
Conformational Preferences and Dynamics
The flexibility of the peptide backbone allows the dipeptide to adopt various conformations in solution and in the solid state.
Ramachandran Plot Analysis for Dipeptide Backbone Conformations
A Ramachandran plot is a fundamental tool for visualizing the sterically allowed and disallowed regions for the backbone dihedral angles (phi, φ, and psi, ψ) of amino acid residues in a peptide. wikipedia.org For a dipeptide like this compound, the plot would show the preferred conformations of the serine and phenylalanine residues.
While a specific Ramachandran plot for this compound is not available, general principles can be applied. The allowed regions in a Ramachandran plot are largely determined by the side chains of the amino acids.
L-Serine: As an amino acid with a relatively small side chain, serine has access to a broader range of φ and ψ angles compared to bulkier residues.
L-Phenylalanine: The larger benzyl side chain of phenylalanine imposes more steric constraints, restricting its allowed conformational space.
In general, dipeptides can adopt conformations such as β-strands and polyproline II (PII) helices. nih.govacs.org The specific conformation adopted by this compound would be a balance between the intrinsic conformational preferences of the individual residues and the influence of inter- and intramolecular interactions.
Intramolecular Hydrogen Bonding Network Characterization
The intramolecular hydrogen bonding network plays a significant role in stabilizing specific conformations of a peptide. In this compound, several potential intramolecular hydrogen bonds can be identified.
Studies on phosphorylated serine and threonine dipeptides have shown that the side-chain functional group can form direct intramolecular hydrogen bonds with the backbone amide protons. nih.gov Although not phosphorylated, the hydroxyl group of the serine residue in this compound can act as both a hydrogen bond donor and acceptor. It could potentially form a hydrogen bond with the carbonyl oxygen of the N-acetyl group or the peptide bond.
Influence of Side Chains (Serine Hydroxyl, Phenylalanine Phenyl) on Conformational Landscape
The conformational landscape of this compound is profoundly influenced by the distinct chemical properties of its two amino acid side chains: the polar, hydrogen-bonding hydroxyl group of serine and the bulky, aromatic phenyl group of phenylalanine. The interplay between these two groups, through various intramolecular interactions, dictates the peptide's accessible three-dimensional structures and their relative stabilities.
The polar side chain of the serine residue introduces a significant number of potential conformations due to the ability of its hydroxyl (-OH) group to act as both a hydrogen bond donor and acceptor. rsc.org This allows for the formation of stabilizing intramolecular hydrogen bonds with the peptide backbone, which can include the carbonyl oxygen or the N-H group of the amide bond. rsc.orgresearchgate.net This hydrogen-bonding capability leads to a much richer and more complex conformational space compared to peptides with exclusively non-polar side chains. researchgate.net Studies on serine-containing model peptides show that the side chain can fold back to interact with the backbone, stabilizing specific turn-like structures. nih.gov The orientation of the hydroxyl group is a critical factor, with different rotational positions (rotamers) leading to distinct hydrogen-bonding networks and, consequently, different conformer stabilities. nih.gov
The phenylalanine side chain, with its large, hydrophobic phenyl ring, imposes significant steric constraints on the peptide backbone, limiting the range of accessible dihedral angles (φ, ψ). russelllab.org Beyond simple steric hindrance, the phenyl group actively participates in non-covalent interactions that shape the conformational landscape. These are primarily hydrophobic interactions, where the aromatic ring seeks to minimize contact with aqueous environments, and van der Waals forces. russelllab.orgmdpi.com Furthermore, the aromatic ring can engage in stabilizing interactions with the peptide backbone or the serine side chain. Computational studies on phenylalanine-containing dipeptides have shown that interactions between the aromatic ring and backbone amide groups can stabilize certain conformations, such as gamma (γ) or beta (β) turns. researchgate.netnih.gov The orientation of the phenyl ring relative to the rest of the molecule is a key determinant of conformational preference. nih.gov
The following tables summarize the key intramolecular interactions and the resulting conformational preferences influenced by the serine and phenylalanine side chains.
| Side Chain | Functional Group | Type of Interaction | Potential Interaction Partner | Impact on Conformation |
|---|---|---|---|---|
| Serine | Hydroxyl (-OH) | Hydrogen Bonding (Donor & Acceptor) | Peptide Backbone (C=O, N-H) | Stabilizes turn-like structures (e.g., γ-turns); increases conformational diversity. rsc.org |
| Phenylalanine | Phenyl Ring | Hydrophobic Interactions | Non-polar regions of the molecule | Promotes compact, folded structures. mdpi.com |
| Phenylalanine | Phenyl Ring | Steric Hindrance | Entire molecular backbone | Restricts allowable dihedral angles (φ, ψ). russelllab.org |
| Phenylalanine | Phenyl Ring | van der Waals / CH-π Interactions | Peptide Backbone | Contributes to the stability of specific folded conformations. nih.gov |
| Structural Motif | Key Stabilizing Interaction | Involvement of Side Chain | Reference Study Finding |
|---|---|---|---|
| γ-turn (Gamma-turn) | Intramolecular Hydrogen Bond | Serine -OH group acts as a hydrogen bond donor to a backbone C=O group. | Identified as the most stable conformation for the related Ac-Phe-Ser-NH2 dipeptide. rsc.org |
| β-turn (Beta-turn) | Intramolecular Hydrogen Bond across residues | The steric bulk and hydrophobic nature of the Phenylalanine side chain can favor or disfavor specific β-turn types. | Observed as a stable conformer in various phenylalanine-containing peptides. researchgate.net |
| Extended Conformations (e.g., β-strand) | Minimized Steric Hindrance | The bulky Phenylalanine side chain can favor extended structures to reduce steric clash. | Often found in the conformational landscape of peptides with large side chains. researchgate.net |
Biochemical and Biological Research Perspectives
Enzymatic Interactions and Substrate Specificity
The dipeptide N-Acetyl-L-seryl-L-phenylalanine is a subject of interest in biochemical research, particularly concerning its interactions with various peptidases. As an N-terminally acetylated dipeptide, its structure suggests it may serve as a substrate for specific classes of hydrolytic enzymes involved in protein and peptide turnover.
Acyl-peptide hydrolases (APEHs) are a class of serine proteases that catalyze the removal of an N-acetylated amino acid from the N-terminus of a peptide. nih.govwikipedia.org These enzymes are significant in the catabolism of acetylated peptides, contributing to the recycling of amino acids. nih.gov The structure of this compound makes it a candidate for interaction with APEH.
Kinetic analysis of APEH activity is often conducted using synthetic chromogenic substrates, such as N-acetyl-L-alanine-p-nitroanilide, where the cleavage of the peptide bond releases a product that can be measured spectrophotometrically. nih.gov Similar methodologies could be applied to this compound to determine the specific kinetic parameters (Km and kcat) for the cleavage of the N-acetyl-serine residue. Such studies would quantify the efficiency of APEH in processing this specific dipeptide, providing insight into its metabolic stability and turnover rate. The hydrolysis reaction would yield N-acetyl-serine and L-phenylalanine. The N-acetyl-serine would then likely be further processed by an aminoacylase (B1246476) to produce acetate (B1210297) and free L-serine. wikipedia.org
Table 1: Representative Kinetic Data for APEH with a Synthetic Substrate This table illustrates the type of data obtained from kinetic studies on APEH. The values are representative for the substrate N-acetyl-L-alanine-p-nitroanilide and are not specific to this compound.
| Enzyme | Substrate | Km (Michaelis Constant) | kcat (Turnover Number) | Source |
|---|---|---|---|---|
| Acyl Peptide Hydrolase (APEH) | N-acetyl-L-alanine-p-nitroanilide | ~0.4 mM | ~50 s-1 | nih.gov |
Beyond APEH, other peptidases may exhibit activity towards this compound. Research has identified highly specific peptidases, such as N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase), which cleaves the dipeptide N-acetyl-L-aspartyl-L-glutamate. nih.gov This enzyme demonstrates specificity for N-acetylated dipeptides containing acidic amino acids. nih.gov
This finding suggests the potential existence of other specific dipeptidases that recognize and cleave N-acetylated dipeptides with different residue compositions, such as the neutral serine and aromatic phenylalanine found in this compound. Investigating the hydrolysis of this dipeptide in various tissue extracts could lead to the discovery of novel peptidases. Structure-activity relationship studies, using a range of dipeptide analogs, would be essential to characterize the substrate specificity of any such newly identified enzyme. nih.gov
The study of this compound hydrolysis is relevant to understanding the broader pathways of peptide catabolism. N-terminal acetylation is a common post-translational modification of proteins in eukaryotes. The breakdown of these proteins generates a variety of N-acetylated peptides that must be further catabolized. hmdb.ca
The enzymatic cleavage of this compound into N-acetyl-serine and L-phenylalanine represents a key step in this recycling process. wikipedia.org The released L-phenylalanine can then enter the phenylalanine metabolism pathway, where it can be used for protein synthesis or catabolized into metabolites such as phenylpropionate and phenylacetate. nih.govgenome.jp This positions the dipeptide as a potential intermediate in the metabolic flux of amino acids originating from protein degradation. Its presence in biological fluids could also serve as a biochemical marker for research into metabolic processes. evitachem.com
Investigation as Substrate for Acyl Peptide Hydrolases
This compound as a Building Block in Peptide Synthesis
In the field of synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex peptides and peptidomimetics. evitachem.com Peptides are often constructed in a stepwise fashion, and using pre-formed dipeptide units can be an efficient strategy.
The N-acetyl group on the serine residue acts as a stable protecting group for the N-terminus. This prevents the amine group of serine from participating in undesired reactions during the chemical coupling of another amino acid or peptide fragment to the C-terminal carboxyl group of the phenylalanine residue. This allows for controlled, regioselective elongation of the peptide chain from the C-terminus. The use of such specialized dipeptide blocks is a cornerstone of modern peptide synthesis, enabling the creation of complex molecules for research in pharmacology and biochemistry. evitachem.comnih.gov Furthermore, the incorporation of specific dipeptide sequences is fundamental to creating peptides that can self-assemble into nanostructures for applications in biomaterials and regenerative medicine. nih.gov
Incorporation into Larger Peptides and Peptidomimetics
This compound can be utilized as a fundamental component in the synthesis of more complex peptides and peptidomimetics. The acetylated N-terminus provides resistance to degradation by aminopeptidases, which can enhance the stability of the resulting larger molecules. creative-proteomics.com This characteristic is particularly advantageous in the design of therapeutic peptides with improved pharmacokinetic profiles.
The synthesis of larger peptides often involves the use of protecting groups and coupling agents to form peptide bonds without undesirable side reactions. mdpi.comresearchgate.net N-acetylated amino acids and dipeptides like this compound are readily available for use in both solution-phase and solid-phase peptide synthesis. sigmaaldrich.com Furthermore, the incorporation of unnatural amino acids, a growing field in protein engineering, can be combined with acetylated building blocks to create novel peptidomimetics with unique structures and functions. frontiersin.orgnih.govpsu.edulabome.com
| Research Area | Application of this compound | Significance |
| Peptide Synthesis | Building block for larger peptides. chemicalbook.com | The acetyl group provides stability against enzymatic degradation. creative-proteomics.com |
| Peptidomimetics | Component in the design of non-natural peptide-like molecules. | Enables the creation of novel structures with potentially enhanced therapeutic properties. |
| Drug Discovery | Precursor for the synthesis of biologically active peptides. | The inherent stability can lead to drugs with longer half-lives. |
Application in the Design of Constrained Peptide Structures
Constrained peptides, which have a more rigid structure than their linear counterparts, often exhibit increased potency, selectivity, and stability. This compound can be incorporated into peptide sequences that are then cyclized or "stapled" to create these constrained architectures. nih.gov
| Design Strategy | Role of Dipeptide Unit | Outcome |
| Peptide Stapling | Provides specific spacing and orientation of reactive residues. nih.gov | Increased alpha-helicity and proteolytic resistance. |
| Cyclization | Can be part of the linear precursor that is subsequently cyclized. | Enhanced receptor binding affinity and specificity. |
Use as a Model System in Biochemical Studies
The well-defined chemical nature of this compound makes it an excellent model system for a variety of biochemical investigations.
Probing Peptide Bond Reactivity and Stability
The peptide bond is the fundamental linkage in proteins, and understanding its reactivity and stability is crucial. This compound can be used as a simple model to study the hydrolysis of peptide bonds under different conditions, such as varying pH or in the presence of enzymes. evitachem.comkhanacademy.org The stability of the peptide bond can be influenced by the neighboring amino acid side chains. For example, studies have investigated how the phenylalanine residue can affect the deamidation of an adjacent asparagine residue. mdpi.com While this study focused on an Asn-Phe sequence, the principles of side-chain interactions influencing backbone reactivity are broadly applicable.
The N-acetyl group also provides a point of comparison for studying the influence of N-terminal modifications on peptide bond stability. creative-proteomics.com Generally, N-acetylated peptides are more stable under standard laboratory conditions but can be sensitive to extreme pH levels. evitachem.com
| Study Type | Application of Model Dipeptide | Key Findings |
| Hydrolysis Kinetics | Substrate for enzymatic or chemical cleavage. khanacademy.org | Determination of reaction rates and mechanisms. |
| Influence of Side Chains | Comparison with other dipeptides to assess side-chain effects on stability. mdpi.com | Understanding how local environment affects peptide bond integrity. |
| pH Stability Studies | Incubation in buffers of varying pH to monitor degradation. evitachem.com | Characterization of stability profiles under different chemical conditions. |
Studies on N-Acetylation in Peptides as a Post-Translational Modification Mimic
N-terminal acetylation is a common post-translational modification (PTM) in eukaryotes, affecting a large percentage of proteins. creative-proteomics.comhmdb.cayoutube.com This modification plays a significant role in protein stability, folding, and interactions. creative-proteomics.comnih.gov this compound serves as a mimic of an N-terminally acetylated protein, allowing researchers to investigate the functional consequences of this modification in a simplified system. creative-proteomics.com
Studies using N-acetylated peptides can help elucidate the substrate specificities of N-acetyltransferases (NATs), the enzymes responsible for N-terminal acetylation, and deacylases. nih.gov For example, libraries of N-terminally free peptides can be treated with a specific NAT, and the resulting acetylated peptides can be identified to determine the enzyme's substrate preferences. nih.gov
| Research Focus | How N-Acetylated Dipeptide is Used | Insights Gained |
| Enzyme Specificity | As a potential substrate for N-acetyltransferases or deacylases. nih.gov | Understanding the sequence motifs recognized by these enzymes. |
| Protein Stability | Comparing the degradation rates of acetylated vs. non-acetylated peptides. creative-proteomics.com | Quantifying the protective effect of N-acetylation against proteolysis. |
| Structural Biology | As a model to study the conformational effects of N-acetylation. | Determining how acetylation influences peptide and protein structure. |
Investigation of Peptide-Protein Interactions using N-Acetylated Dipeptides
The interaction between peptides and proteins is fundamental to many biological processes. N-acetylated dipeptides can be used as probes to study these interactions. The N-acetyl group can be critical for binding, sometimes fitting into a hydrophobic pocket on the protein surface. nih.gov Aromatic amino acids like phenylalanine are also frequently involved in protein-protein interactions through hydrophobic and π-π stacking interactions. mdpi.com
| Interaction Study | Role of N-Acetylated Dipeptide | Information Obtained |
| Binding Assays | As a ligand to test for binding to a target protein. | Determination of binding affinity (e.g., Kd). |
| Competitive Binding | To compete with a known binding partner of a protein. | Identification of key binding motifs. |
| Structural Analysis | Co-crystallization with a target protein. | Visualization of the specific molecular interactions at the binding site. |
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules with high accuracy. Such studies would be invaluable for understanding the intrinsic properties of N-Acetyl-L-seryl-L-phenylalanine.
Ab Initio and Density Functional Theory (DFT) Studies on Molecular Structure and Energetics
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict molecular properties from first principles. For this compound, these studies would typically determine its most stable three-dimensional structure by optimizing the geometry of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. Furthermore, the energetic properties, including the total energy and the relative energies of different conformations, would be determined.
Currently, there are no published ab initio or DFT studies that specifically report on the molecular structure and energetics of this compound.
Analysis of Hydrogen Bonding and Other Non-Covalent Interactions
Specific analyses of hydrogen bonding and other non-covalent interactions for this compound are not available in the current scientific literature.
Calculation of Conformational Energy Landscapes
The conformational energy landscape maps the energy of a molecule as a function of its geometry, typically by varying key dihedral angles. For this compound, this would involve rotating around the phi (φ) and psi (ψ) backbone dihedral angles, as well as the side-chain chi (χ) angles. The resulting Ramachandran plot would reveal the low-energy, and therefore most probable, conformations of the dipeptide in the gas phase.
There are no specific published studies detailing the conformational energy landscape of this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.
Conformational Dynamics in Different Solvent Environments
The conformation of a peptide can be significantly influenced by its solvent environment. MD simulations of this compound in various solvents, such as water or less polar organic solvents, would reveal how the dipeptide's structure and flexibility change. These simulations could track the stability of different conformations and the transitions between them, providing a dynamic picture of the molecule's behavior in solution.
Specific research on the conformational dynamics of this compound in different solvent environments has not been found in published literature.
Exploration of Dipeptide Flexibility and Rotational Isomerism
There is no available research that specifically explores the dipeptide flexibility and rotational isomerism of this compound through molecular dynamics simulations.
Interaction with Simulated Macromolecular Environments (e.g., Enzyme Active Sites)
The biological activity of a peptide is intrinsically linked to its ability to interact with macromolecular targets such as enzymes and receptors. Computational simulations are a cornerstone in predicting and analyzing these interactions at an atomic level. Methodologies like molecular docking and molecular dynamics (MD) simulations are employed to model the binding of a ligand, such as a dipeptide, into the active site of an enzyme.
Structure-Activity Relationship (SAR) Studies (Computational)
Computational Structure-Activity Relationship (SAR) studies are pivotal in deciphering how the three-dimensional structure of a molecule influences its biological activity. These in silico approaches allow for the systematic modification of a lead compound and the prediction of the resulting changes in activity, thereby guiding the design of more potent and selective analogs.
The biological function of a dipeptide is intimately coupled with its conformational flexibility and the ensemble of low-energy shapes it can adopt in solution. Computational methods such as quantum mechanics (QM) calculations and molecular dynamics (MD) simulations are employed to explore the potential energy surface of a molecule and identify its preferred conformations.
For analogous N-acetylated dipeptides, computational studies have successfully characterized various stable conformers. acs.org These studies often reveal the presence of intramolecular hydrogen bonds that stabilize specific backbone and side-chain orientations. For example, calculations on N-Acetyl-Phenylalanine-NH2 (NAPA) have identified conformers stabilized by interactions such as C=O...H-N hydrogen bonds, which define specific secondary structure motifs like β-turns and γ-turns. acs.org Similar investigations for this compound would be expected to identify conformations influenced by hydrogen bonding involving the serine hydroxyl group and the peptide backbone.
Table 1: Illustrative Conformational Analysis Data for a Model Dipeptide (N-Acetyl-Phenylalanine-NH2)
| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions | Dihedral Angles (φ, ψ) |
| βLanti | 0.14 | C=O(i)...HN(i), (Ar(i))-Cγ...HN(i+1) | (-150°, 150°) |
| γLgauche+ | 0.00 | C=O(i-1)...HN(i+1), (Ar(i))-Cγ...HN(i+1) | (75°, -60°) |
| γLgauche- | 0.26 | C=O(i-1)...HN(i+1) | (-75°, 60°) |
This table is based on data for a related compound and serves to illustrate the type of information generated from in silico conformational analysis. acs.org
Building upon SAR and conformational analysis, computational chemistry plays a crucial role in the rational design of dipeptide analogs for mechanistic research. By modifying the structure of a parent dipeptide in silico, researchers can probe the importance of specific functional groups for binding and activity. For example, analogs can be designed to enhance binding affinity, improve metabolic stability, or elucidate the mechanism of action.
The design process often involves substituting amino acid residues, modifying the peptide backbone, or introducing non-natural amino acids. For instance, in the context of designing enzyme inhibitors, analogs of a substrate dipeptide might be created to bind more tightly to the active site without being processed. Computational tools can predict the binding energies and interaction patterns of these designed analogs, allowing for the prioritization of candidates for chemical synthesis and experimental testing. While specific designs based on this compound are not reported, the general principles of analog design would involve modifications to the serine and phenylalanine side chains or the acetylated N-terminus to modulate its interaction with a target protein.
Future Directions in N Acetyl L Seryl L Phenylalanine Research
Development of Advanced Synthetic Strategies for Complex Derivatives
The synthesis of N-Acetyl-L-seryl-L-phenylalanine and its derivatives is a cornerstone for future research. Current methods, while effective, often face challenges such as racemization, particularly during amidation reactions. A key area of development will be the implementation of advanced synthetic strategies to create complex derivatives with high stereochemical purity.
Recent studies have highlighted the issue of racemization of the N-acetyl-L-phenylalanine moiety during TBTU-mediated amidation. mdpi.com The use of different bases and coupling agents is being explored to minimize this side reaction. For instance, pyridine (B92270) has shown potential in reducing racemization compared to other tertiary bases like DIPEA. mdpi.com Future strategies will likely focus on:
Novel Coupling Reagents: Investigating new coupling reagents that can activate the carboxylic acid of N-acetyl-L-phenylalanine efficiently while minimizing the formation of azlactone intermediates, which are prone to racemization. mdpi.com
In Situ Activation: Developing and optimizing in situ activation protocols to shorten the lifetime of the activated species, thereby reducing the window for epimerization. mdpi.com
Enzymatic Synthesis: Expanding the use of enzymes for the synthesis of this compound and its derivatives. Cell-free extracts of Escherichia coli K12 have already been shown to catalyze the synthesis of N-acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine. nih.govnih.gov Further research into specific and efficient enzymes could provide a highly stereoselective and environmentally friendly synthetic route.
These advancements will enable the creation of a diverse library of this compound derivatives, paving the way for their exploration in various scientific fields.
High-Resolution Structural Studies in Varied Environments
A thorough understanding of the three-dimensional structure of this compound is critical for predicting its interactions and designing new applications. While the single-crystal structure has been characterized, future research will focus on high-resolution structural studies in a variety of environments to mimic more complex systems.
Key research areas will include:
Solution-State NMR Spectroscopy: Utilizing advanced NMR techniques to determine the conformational landscape of the dipeptide in different solvents. This will provide insights into its flexibility and the predominant conformations in solution.
Computational Modeling: Employing molecular dynamics simulations and quantum mechanical calculations to complement experimental data. These theoretical studies can predict how the dipeptide's structure changes in response to different environmental factors, such as pH and temperature.
Solid-State NMR and Raman Spectroscopy: Investigating the molecular packing and intermolecular interactions in different solid forms, including amorphous and crystalline states. researchgate.net This is particularly relevant for understanding its properties in materials science applications. For instance, studies on N-acetyl-l-phenylalanine have shown the presence of predominant hydrogen bonds, such as ─N─H···O═C and ─O─H···O═C, which stabilize its crystal structure. researchgate.net
These detailed structural insights will be invaluable for understanding the dipeptide's behavior at the molecular level and for designing novel materials with specific properties.
Mechanistic Elucidation of Enzymatic Interactions
The interaction of this compound with enzymes is a crucial area of future investigation. Understanding these mechanisms at a molecular level will be key to harnessing its potential in biocatalysis and other applications.
Future research will likely concentrate on:
Identifying and Characterizing Interacting Enzymes: While phenylalanine N-acetyltransferase is known to be involved in the metabolism of N-acetyl-L-phenylalanine, further research is needed to identify other enzymes that may interact with the dipeptide. hmdb.catargetmol.comwikipedia.org
Structural Biology of Enzyme-Dipeptide Complexes: Determining the high-resolution crystal or cryo-EM structures of this compound bound to its target enzymes. This will reveal the specific amino acid residues involved in binding and catalysis.
Kinetic and Mechanistic Studies: Performing detailed kinetic analyses to understand the catalytic mechanism of enzymes that utilize or are inhibited by this dipeptide. This includes identifying key intermediates and transition states in the enzymatic reaction.
A comprehensive understanding of these enzymatic interactions will be fundamental for developing new biotechnological processes and for understanding the role of this dipeptide in biological systems.
Integration into Advanced Peptide Engineering and Materials Science (excluding direct human applications)
The unique chemical properties of this compound make it an attractive building block for peptide engineering and the development of novel materials. Future research in this area will explore its incorporation into larger peptide structures and its use in creating functional materials.
Promising avenues of research include:
Peptide-Based Biomaterials: Designing and synthesizing self-assembling peptides containing this compound to form hydrogels, nanofibers, and other biocompatible materials for applications in tissue engineering and controlled release systems (for non-human use).
Coordination Polymers: Investigating the use of this compound as a ligand to create coordination polymers with interesting structural and functional properties, such as luminescence. researchgate.net For example, a 1D chained coordination polymer of Zn(II) with N-acetyl-l-phenylalanine has already been synthesized and characterized. researchgate.net
Surface Modification: Utilizing the dipeptide to modify the surfaces of materials to enhance their biocompatibility or to introduce specific functionalities.
The integration of this compound into these advanced applications holds significant promise for the development of next-generation materials with tailored properties.
Application in Prebiotic Chemistry and Origin of Life Research
The study of simple peptides like this compound can provide valuable insights into the chemical processes that may have led to the origin of life. Future research in prebiotic chemistry will explore the potential role of this and similar molecules in the emergence of more complex biological systems.
Key research questions in this area include:
Prebiotic Synthesis: Investigating plausible prebiotic pathways for the formation of this compound and its components under conditions mimicking the early Earth. This includes exploring the role of minerals and other catalysts in promoting these reactions. mdpi.com
Catalytic Activity: Exploring the potential of this compound and its derivatives to catalyze simple chemical reactions relevant to prebiotic chemistry, such as peptide bond formation or the synthesis of other essential biomolecules.
Self-Assembly and Compartmentalization: Studying the self-assembly of this dipeptide into higher-order structures that could have served as primitive compartments or scaffolds for other prebiotic molecules. manchester.ac.uknih.govnih.gov
By investigating the chemistry of this compound in a prebiotic context, scientists can gain a better understanding of the fundamental steps that may have led to the emergence of life. researchgate.net
Q & A
Q. Answer :
- X-ray crystallography : Single-crystal analysis (e.g., at 291 K) determines bond lengths (average C–C = 0.009 Å) and hydrogen-bonding networks (N–H···O, O–H···O), critical for confirming stereochemistry and intermolecular interactions .
- Mass spectrometry : High-resolution MS (e.g., NIST databases) validates molecular weight (e.g., 324.4 g/mol for related compounds) and fragmentation patterns, distinguishing isomeric impurities .
Contradictions : Discrepancies in reported melting points or solubility may arise from polymorphic forms; cross-validate with differential scanning calorimetry (DSC) .
Basic: What safety protocols are essential when handling this compound?
Q. Answer :
- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is advised if dust is generated .
- Spill management : Neutralize acidic residues with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .
- Storage : Seal in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation .
Advanced: How should researchers address conflicting data on the compound’s solubility and stability?
Q. Answer :
- Reproducibility : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C) to isolate variables .
- Advanced analytics : Use NMR to track degradation products (e.g., free serine or phenylalanine) and dynamic light scattering (DLS) to assess aggregation in solution .
- Literature cross-check : Compare findings with peer-reviewed databases (e.g., PubChem, EPA DSSTox) to identify consensus values .
Advanced: What strategies enhance the stability of this compound in long-term studies?
Q. Answer :
- Lyophilization : Freeze-dry the compound to remove water, reducing hydrolytic degradation .
- Additives : Include antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to mitigate oxidation .
- Container selection : Use amber glass vials to limit light exposure and leach-resistant polymers (e.g., PTFE-lined caps) .
Basic: How to characterize the purity of synthesized this compound?
Q. Answer :
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times to certified standards .
- Spectroscopy : FT-IR identifies functional groups (e.g., amide I band ~1650 cm⁻¹), while ¹H-NMR confirms proton environments (e.g., acetyl methyl at δ 2.1 ppm) .
Advanced: What computational tools predict the biological activity of this compound derivatives?
Q. Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., proteases), focusing on binding affinity (ΔG) and hydrogen-bonding motifs .
- QSAR models : Train algorithms on datasets (e.g., ChEMBL) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
